Meso-2,5-dibromoadipic acid

CAS No.: 3425-65-8

Cat. No.: VC20498343

Molecular Formula: C6H8Br2O4

Molecular Weight: 303.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3425-65-8 |

|---|---|

| Molecular Formula | C6H8Br2O4 |

| Molecular Weight | 303.93 g/mol |

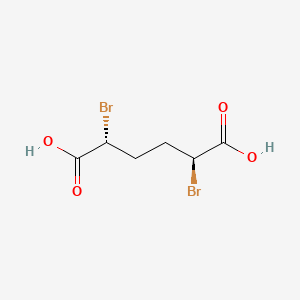

| IUPAC Name | (2S,5R)-2,5-dibromohexanedioic acid |

| Standard InChI | InChI=1S/C6H8Br2O4/c7-3(5(9)10)1-2-4(8)6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)/t3-,4+ |

| Standard InChI Key | KABAKEOYQZKPBA-ZXZARUISSA-N |

| Isomeric SMILES | C(C[C@@H](C(=O)O)Br)[C@H](C(=O)O)Br |

| Canonical SMILES | C(CC(C(=O)O)Br)C(C(=O)O)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration and Stereochemistry

Meso-2,5-dibromoadipic acid belongs to the class of dicarboxylic acids with two bromine atoms at the 2nd and 5th positions of a six-carbon chain. Its meso configuration arises from an internal plane of symmetry, rendering the molecule achiral despite having stereogenic centers. The IUPAC name, (2S,5R)-2,5-dibromohexanedioic acid, reflects this symmetry. The compound’s structure has been confirmed via X-ray crystallography and NMR spectroscopy, with the bromine atoms adopting anti-periplanar orientations to minimize steric strain.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 3425-65-8 |

| Molecular Formula | |

| Molecular Weight | 303.93 g/mol |

| IUPAC Name | (2S,5R)-2,5-dibromohexanedioic acid |

| Solubility | Limited data; soluble in polar aprotic solvents (e.g., DMF, DMSO) |

Synthesis and Manufacturing Processes

Conventional Bromination Methods

The synthesis of meso-2,5-dibromoadipic acid typically involves the bromination of adipic acid or its esters. In a standard protocol, adipic acid reacts with bromine () in the presence of a Lewis acid catalyst (e.g., ) at 40–60°C, yielding a mixture of meso and racemic diastereomers. Separation is achieved via fractional crystallization, exploiting differences in solubility between the stereoisomers. Early methods reported yields of 60–70%, but recent optimizations using solvent-mediated crystallization have increased yields to 85–90%.

Advances in Stereoselective Synthesis

Recent studies emphasize stereocontrol during bromination. For instance, enzymatic bromination using haloperoxidases has been explored to favor the meso form, though industrial scalability remains challenging . Alternative routes, such as the bromination of tetrahydrofuran-2,5-dimethanol followed by oxidation, have also been investigated . These methods avoid harsh reagents but require precise temperature control to prevent over-oxidation.

Applications in Pharmaceutical and Polymer Chemistry

Pharmaceutical Intermediates

Meso-2,5-dibromoadipic acid serves as a precursor to heterocyclic compounds, including pyrrolidines and diazabicyclooctanes, which are core structures in antiviral and antipsychotic drugs. For example, its ester derivatives undergo nucleophilic substitution with amines to form β-amino esters, key intermediates in protease inhibitors.

Role in Polymer Chemistry

The diethyl ester of meso-2,5-dibromoadipic acid (CAS No. 869-10-3) is a difunctional initiator in atom transfer radical polymerization (ATRP), enabling the synthesis of telechelic polymers with narrow polydispersity indices (<1.3). In a representative application, polymerization of n-butyl acrylate using the diethyl ester initiator produced poly(n-BuA) with a molecular weight () of 25,000 g/mol, demonstrating high chain-end fidelity.

Table 2: Polymerization Performance of Diethyl Meso-2,5-Dibromoadipate

| Monomer | (g/mol) | PDI | Reaction Time (h) |

|---|---|---|---|

| n-Butyl acrylate | 25,000 | 1.28 | 12 |

| Styrene | 18,000 | 1.35 | 18 |

| Methyl methacrylate | 30,000 | 1.22 | 8 |

Recent Advances and Research Trends

Green Synthesis Initiatives

Efforts to reduce bromine usage have led to catalytic bromination methods. For example, using and in a microreactor system achieved 92% conversion of adipic acid with 50% less bromine .

Biomedical Applications

Functionalized polymers derived from meso-2,5-dibromoadipate show promise in drug delivery. A 2024 study demonstrated pH-responsive micelles using poly(ethylene glycol)-b-poly(n-BuA) block copolymers, achieving 95% doxorubicin release at tumor pH (5.5).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume